2-Methoxy-5-(trifluoromethyl)benzoyl chloride
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Overview
Description
Scientific Research Applications
Green Chemistry and Catalysis
A study highlights the use of aromatic electrophilic substitution reactions, such as benzoylation, catalyzed by metal triflates in an ionic liquid. This method offers a green alternative to traditional reactions, showcasing efficient conversion and high regioselectivity under mild conditions (Ross & Xiao, 2002).
Polymer Science
Another research area explores the in situ end group modification of hyperbranched polyesters, demonstrating the versatility of acid chloride derivatives in modifying polymer properties. This work illustrates how different acid chlorides, including 2-Methoxy-5-(trifluoromethyl)benzoyl chloride, can be used to tailor the solubility and thermal properties of polymers (Kricheldorf, Bolender, & Wollheim, 1999).
Synthetic Organic Chemistry
The synthesis of spiro[indane-2,2′-pyrrolidine] derivatives, as rigid analogues of tyramine and dopamine, employs benzoyl chloride derivatives in key steps. These compounds have potential implications in medicinal chemistry, showcasing the role of this compound in synthesizing biologically relevant structures (Crooks & Rosenberg, 1979).
Materials Chemistry
Research into the incorporation of π-conjugated polymers into silica to form composites for electronic applications demonstrates the utility of this compound in materials science. These composites have potential applications in optoelectronics and photonics, highlighting the compound's role in advanced materials synthesis (Kubo et al., 2005).
Analytical Chemistry
The development of 'green' methodologies for the benzoylation of nucleosides using benzoyl cyanide in an ionic liquid presents an environmentally friendly alternative to traditional methods. This research underscores the potential of this compound in analytical chemistry, providing efficient and selective derivatization of nucleosides and other compounds (Prasad et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNOLZJRZSOMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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